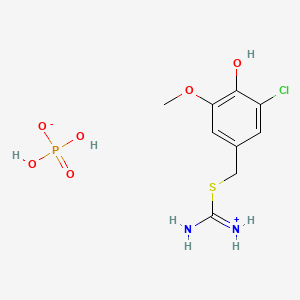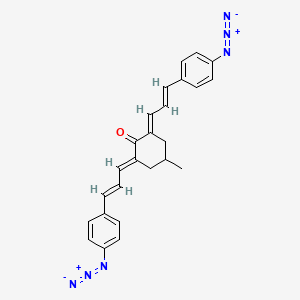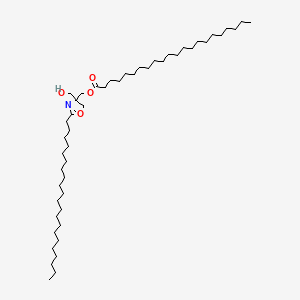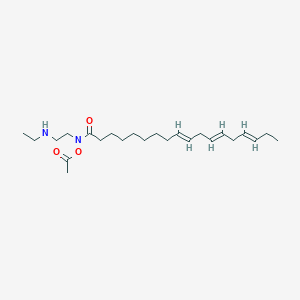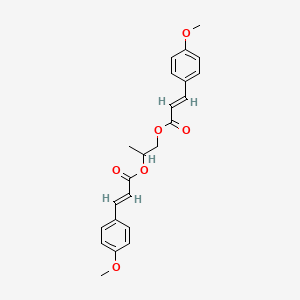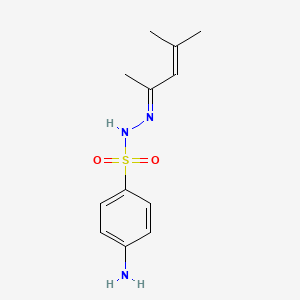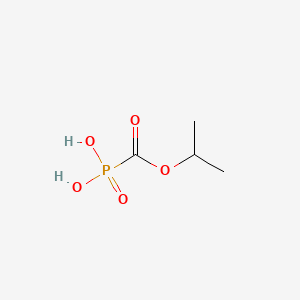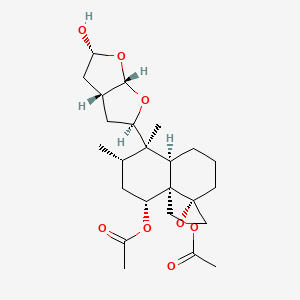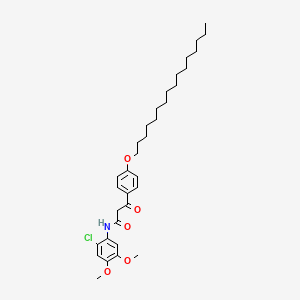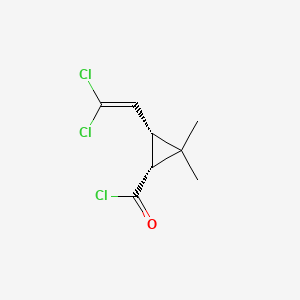
Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- is a specialized organic compound with the molecular formula C6H7Cl3O. This compound is known for its unique structural features, including a cyclopropane ring and a dichloroethenyl group, which contribute to its reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The dichloroethenyl group is introduced through a subsequent reaction with a suitable dichloroethene derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain the integrity of the product.
化学反応の分析
Types of Reactions
Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The dichloroethenyl group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
科学的研究の応用
Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
作用機序
The mechanism of action of Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The dichloroethenyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and mechanism of action.
類似化合物との比較
Similar Compounds
- Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-
- α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Uniqueness
Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a dichloroethenyl group. These structural features contribute to its distinct reactivity and applications compared to similar compounds .
特性
CAS番号 |
69831-14-7 |
|---|---|
分子式 |
C8H9Cl3O |
分子量 |
227.5 g/mol |
IUPAC名 |
(1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6-/m0/s1 |
InChIキー |
CHLAOFANYRDCPD-NJGYIYPDSA-N |
異性体SMILES |
CC1([C@H]([C@H]1C(=O)Cl)C=C(Cl)Cl)C |
正規SMILES |
CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



